Ethyl 3-Hydroxybutyrate

Description

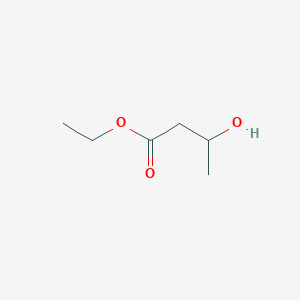

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025305 | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (NTP, 1992) | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5405-41-4, 56816-01-4, 35608-64-1 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (S)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Ethyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-Ethyl 3-hydroxybutanoate, a key chiral building block in modern organic synthesis, particularly within the pharmaceutical industry.

Core Chemical and Physical Properties

(S)-Ethyl 3-hydroxybutanoate is a chiral ester characterized by a hydroxyl group at the β-position. This bifunctional nature makes it a versatile intermediate for the synthesis of complex molecules. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of (S)-Ethyl 3-hydroxybutanoate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 180-182 °C (at 760 mmHg) | [2] |

| 71-73 °C (at 12 mmHg) | [3] | |

| Density | 1.012 - 1.017 g/mL at 20-25 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.421 | [2] |

| Specific Rotation [α]²⁵/D | +37.2° (c=1.3, CHCl₃) for 85% e.e. | [3] |

| +43.5° (c=1.0, CHCl₃) for enantiomerically pure | [4] | |

| Solubility | Soluble in chloroform and ether. | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-Ethyl 3-hydroxybutanoate.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-Ethyl 3-hydroxybutanoate exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 | O-H stretch (alcohol) |

| ~2980 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1375 | C-H bend (methyl) |

| ~1180 | C-O stretch (ester) |

| ~1030 | C-O stretch (alcohol) |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Table 3: ¹H NMR Spectral Data (in CCl₄)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 1.15 | Doublet | 3H | CH₃-CH(OH) | 6.5 |

| 1.28 | Triplet | 3H | O-CH₂-CH₃ | 7.0 |

| 2.35 | Doublet | 2H | CH(OH)-CH₂-CO | 6.5 |

| 3.15 | Singlet | 1H | OH | |

| 4.05 | Quartet | 2H | O-CH₂-CH₃ | 7.0 |

| 4.15 | Multiplet | 1H | CH(OH) |

Table 4: ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 14.0 | O-CH₂-C H₃ |

| 22.3 | C H₃-CH(OH) |

| 42.7 | CH(OH)-C H₂-CO |

| 60.6 | O-C H₂-CH₃ |

| 64.2 | C H(OH) |

| 172.9 | C =O |

Synthesis of (S)-Ethyl 3-hydroxybutanoate

The enantioselective synthesis of (S)-Ethyl 3-hydroxybutanoate is of significant interest. The most common and well-documented method is the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae).

Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[3][6]

This protocol details a common laboratory-scale synthesis.

Materials:

-

Baker's yeast

-

Sucrose

-

Ethyl acetoacetate

-

Tap water

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Equipment:

-

4-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Bubble counter

-

Sintered-glass funnel

-

Rotary evaporator

-

Vigreux column for fractional distillation

Procedure:

-

Fermentation Setup: In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.

-

Initial Reaction: Stir the mixture for 1 hour at approximately 30°C. Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.[6]

-

Second Substrate Addition: Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[6]

-

Reaction Completion: Continue stirring for 50-60 hours at room temperature. The reaction progress can be monitored by gas chromatography.[6]

-

Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water.

-

Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[6]

-

Drying and Concentration: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50-80 mL.[3]

-

Purification: Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71–73°C. This yields (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess (e.e.) of approximately 85%.[3]

Enantiomeric Enrichment: The enantiomeric excess can be enhanced to >98% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis, or by using "starved" yeast.[3][4]

Diagram: Synthesis Workflow of (S)-Ethyl 3-hydroxybutanoate via Yeast Reduction

Caption: Workflow for the synthesis of (S)-Ethyl 3-hydroxybutanoate.

Chemical Reactions and Applications in Drug Development

(S)-Ethyl 3-hydroxybutanoate is a valuable chiral precursor for the synthesis of a variety of pharmaceuticals due to its stereochemically defined secondary alcohol and its ester functionality, which can be readily modified.

Diagram: General Reaction Pathways

Caption: Key chemical transformations of (S)-Ethyl 3-hydroxybutanoate.

Synthesis of Carbapenem Antibiotics

(S)-Ethyl 3-hydroxybutanoate is a key starting material for the synthesis of the carbapenem antibiotic side chain. The stereocenter at the C3 position of the butanoate is incorporated into the final drug molecule, highlighting the importance of high enantiomeric purity.[2]

Synthesis of Pheromones

Its defined stereochemistry makes it an ideal precursor for the synthesis of insect pheromones, which often have stereospecific activity.[2]

Precursor to Other Chiral Building Blocks

It can be used to prepare other valuable chiral intermediates, such as 3-(1′-hydroxyethyl)-2-azetidinones, which are themselves important in pharmaceutical synthesis.[2]

Conclusion

(S)-Ethyl 3-hydroxybutanoate is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, particularly through robust and scalable biocatalytic methods like yeast reduction, makes it readily accessible for research and industrial applications. Its utility in the stereoselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and pheromones, underscores its significance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this versatile chiral synthon.

References

- 1. Ethyl (S)-3-hydroxybutanoate - MedChem Express [bioscience.co.uk]

- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 3. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]

- 6. ethz.ch [ethz.ch]

Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-Ethyl 3-hydroxybutyrate. The information presented herein is intended to support research, development, and quality control activities where this molecule is utilized. The guide includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (R)-Ethyl 3-hydroxybutyrate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |

| 1.15 | d | 6.5 | 3H | CH₃-CH(OH) | [Organic Syntheses Procedure] |

| 1.28 | t | 7.0 | 3H | O-CH₂-CH₃ | [Organic Syntheses Procedure] |

| 2.35 | d | 6.5 | 2H | -CH(OH)-CH₂- | [Organic Syntheses Procedure] |

| 3.15 | s | - | 1H | -OH | [Organic Syntheses Procedure] |

| 4.05 | q | 7.0 | 2H | O-CH₂-CH₃ | [Organic Syntheses Procedure] |

| 4.15 | m | - | 1H | CH₃-CH(OH) | [Organic Syntheses Procedure] |

Solvent: CCl₄

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

| Chemical Shift (δ) ppm | Assignment | Data Source |

| 14.0 | O-CH₂-C H₃ | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

| 22.3 | C H₃-CH(OH) | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

| 42.7 | -CH(OH)-C H₂- | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

| 60.6 | O-C H₂-CH₃ | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

| 64.2 | CH₃-C H(OH) | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

| 172.9 | C =O | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

Solvent: CDCl₃ [SUPPORTING INFORMATION - The Royal Society of Chemistry]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

| Wavenumber (cm⁻¹) | Functional Group Assignment | Data Source |

| 3440 | O-H stretch (alcohol) | [Organic Syntheses Procedure] |

| 2980 | C-H stretch (alkane) | [Organic Syntheses Procedure] |

| 1730 | C=O stretch (ester) | [Organic Syntheses Procedure] |

| 1375 | C-H bend (alkane) | [Organic Syntheses Procedure] |

| 1300 | C-O stretch (ester) | [Organic Syntheses Procedure] |

| 1180 | C-O stretch (ester) | [Organic Syntheses Procedure] |

| 1030 | C-O stretch (alcohol) | [Organic Syntheses Procedure] |

Sample Preparation: Film [Organic Syntheses Procedure]

Mass Spectrometry

Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment | Data Source |

| 87 | 99.99 | [M - OCH₂CH₃]⁺ or [CH₃CH(OH)CH₂CO]⁺ | [Ethyl 3-Hydroxybutyrate |

| 70 | 86.70 | [M - C₂H₅OH - H₂O]⁺ | [this compound |

| 88 | 39.20 | [M - C₂H₄O]⁺ | [this compound |

| 117 | 36.20 | [M - CH₃]⁺ | [this compound |

| 99 | 26.30 | [M - CH₃CHOH]⁺ | [this compound |

Ionization Method: Electron Ionization (EI) [this compound | C6H12O3 | CID 62572 - PubChem]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and should be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-Ethyl 3-hydroxybutyrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Use a pulse angle of 30-45 degrees.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation:

-

(R)-Ethyl 3-hydroxybutyrate is a liquid, so it can be analyzed directly with minimal preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Place a small drop of (R)-Ethyl 3-hydroxybutyrate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

-

Mass Spectrometry

Electron Ionization (EI) - Mass Spectrometry (MS)

-

Sample Introduction:

-

(R)-Ethyl 3-hydroxybutyrate is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

-

For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.

Caption: General workflow for spectroscopic analysis.

Ethyl 3-Hydroxybutyrate: A Comprehensive Technical Guide on its Natural Occurrence in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate is a chiral ester recognized for its contribution to the sensory profile of various fermented beverages and fruits, imparting sweet, fruity, and wine-like aromas. Beyond its role as a flavor compound, there is growing interest in its potential biological activities. This technical guide provides a detailed overview of the natural occurrence of this compound in fruits, focusing on quantitative data where available, and outlines the experimental protocols for its identification and quantification.

Natural Occurrence in Fruits

This compound has been identified as a volatile component in a range of fruits, contributing to their complex aromatic bouquets. Its presence is often associated with the ripening process and can be influenced by the fruit variety, geographical origin, and post-harvest handling. While its qualitative presence is documented in several fruits, quantitative data remains scarce in scientific literature.

Fruits Containing this compound

-

Grapes (Vitis vinifera) : this compound is a well-known constituent of wine, a fermented grape product. Its concentration in wine can vary depending on the grape variety, fermentation conditions, and aging process.

-

Naranjilla (Solanum quitoense) : This exotic fruit, native to the Andes, is noted for its unique and pleasant aroma. Studies have identified this compound as one of its volatile components, contributing to its characteristic flavor.

-

Tamarillo (Solanum betaceum) : Also known as the tree tomato, tamarillo's aromatic profile includes this compound.

-

Caja (Spondias mombin) : This tropical fruit, also referred to as yellow mombin or hog plum, contains a complex mixture of volatile compounds, including this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to highlight the current gap in research concerning the concentration of this compound in fresh, unprocessed fruits.

| Product | Variety/Type | Concentration | Reference |

| Red Wine | Not Specified | ~ 450 (± 150) μg/L | [1] |

Note: This data is for a fermented grape product and may not be representative of the concentration in fresh grapes.

Experimental Protocols

The identification and quantification of this compound in fruit matrices typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies adapted from relevant research for the analysis of volatile esters in fruits.

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Homogenization : A representative sample of the fruit pulp (e.g., 5-10 g) is homogenized to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step is often carried out at low temperatures.

-

Internal Standard : An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to the homogenized sample for accurate quantification.

-

Vial Preparation : A known amount of the homogenized sample is placed in a headspace vial (e.g., 20 mL). A salt, such as sodium chloride, may be added to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

-

Extraction : The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption : After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

-

Chromatographic Separation : The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax). The oven temperature is programmed to ramp up gradually (e.g., starting at 40 °C and increasing to 250 °C) to elute the compounds based on their boiling points and polarity.

-

Mass Spectrometry Detection : As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Identification and Quantification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the target analyte.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in fruit samples.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that contributes to the desirable fruity and sweet aromas of several fruits. While its presence has been qualitatively confirmed in grapes, naranjilla, tamarillo, and caja, there is a notable lack of quantitative data in the scientific literature regarding its concentration in the raw, unprocessed forms of these fruits. The methodologies for the analysis of volatile compounds in fruit matrices are well-established, with HS-SPME coupled with GC-MS being a robust and sensitive technique. Further research is warranted to quantify the natural levels of this compound in a wider variety of fruits. Such data would be invaluable for food scientists aiming to understand and replicate natural fruit flavors, as well as for researchers investigating the potential bioactivities of this compound.

References

Core Physical Properties of Ethyl 3-Hydroxybutyrate

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hydroxybutyrate

Introduction

This compound, also known as ethyl 3-hydroxybutanoate, is an organic compound and a fatty acid ethyl ester of 3-hydroxybutyric acid.[1] It is classified within the beta-hydroxy acids and their derivatives.[2] This compound is recognized as a metabolite and is found in various natural sources.[1] Functionally, it is related to 3-hydroxybutyric acid.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual workflows for these procedures, tailored for researchers, scientists, and professionals in drug development.

The quantitative physical characteristics of this compound are summarized in the table below. This data is essential for its application in laboratory and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [3] |

| Molecular Weight | 132.16 g/mol | [1][4] |

| Appearance | Clear, colorless liquid. | [1][3] |

| Boiling Point | 170-175 °C at 760 mmHg | [1][2] |

| 338 °F at 760 mmHg | [1][4] | |

| 75-76 °C at 12 mmHg | ||

| Density | 1.017 g/mL at 25 °C | [5] |

| 1.012 g/mL at 20 °C | [6] | |

| Refractive Index | n20/D 1.42 | [5] |

| n20/D 1.421 | [6] | |

| 1.416 - 1.424 | [1] | |

| Solubility | Water: ≥ 100 mg/mL at 73 °F (23 °C) | [1][4] |

| Estimated Water Solubility: 159,200 mg/L at 25 °C | [2] | |

| Flash Point | 148 °F (64.4 °C) | [1][4] |

| 77 °C (170.6 °F) - closed cup | [5] | |

| Melting Point | Not Available | [2][4] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for substance identification and purity assessment. Below are detailed methodologies for key physical property measurements.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and a balance.[7][8]

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder (m1).[9][10]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][9]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[9][10]

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass_liquid = m2 - m1).[10] The density (ρ) is then calculated using the formula: ρ = mass_liquid / volume.[9]

-

Temperature: Record the ambient temperature, as density is temperature-dependent.[7]

-

Replication: For improved accuracy, repeat the measurement several times and calculate the average density.[8][9]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common technique for this determination.[12]

Methodology:

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 2-3 mL of this compound.[13]

-

Capillary Tube: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bulb of the thermometer should be level with the sample.[12]

-

Heating: Immerse the assembly in a Thiele tube containing a heating oil (e.g., mineral oil), ensuring the heating oil level is above the sample level but the open end of the test tube is not submerged.[12]

-

Observation: Heat the side arm of the Thiele tube gently.[12] A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached.[13]

-

Reading: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[12]

-

Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.[11]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a fundamental property used for identification and purity analysis. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Collection: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.

-

Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

References

- 1. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]

- 3. This compound(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. wjec.co.uk [wjec.co.uk]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate

This technical guide provides a comprehensive overview of the boiling point and density of ethyl 3-hydroxybutyrate, a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental methodologies, and logical workflows.

Physicochemical Data

This compound is a clear, colorless liquid.[2] The following table summarizes the reported boiling point and density for the racemic mixture and its individual stereoisomers.

| Property | Value | Conditions | Form |

| Boiling Point | 170 °C | at 760 mmHg | Racemic |

| 338 °F | at 760 mmHg | Racemic | |

| 170-175 °C | at 760 mmHg | Racemic | |

| 180-182 °C | Not specified | (S)-enantiomer | |

| 75-76 °C | at 12.0 mmHg | (R)-enantiomer | |

| Density | 1.017 g/mL | at 25 °C | Racemic |

| 1.1012 g/cm³ | at 17 °C | Racemic | |

| 1.017 | Not specified | Racemic | |

| 1.012 g/mL | at 20 °C | (S)-enantiomer | |

| 1.0170 g/mL | Not specified | (R)-enantiomer |

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the characterization of a liquid compound such as this compound. While specific experimental details for this compound are often cited from established literature, the following are standard methodologies employed for such measurements.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Distillation Method: A simple or fractional distillation apparatus is set up with the liquid in a distilling flask containing boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask. The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then condenses in the condenser. The temperature at which the liquid is consistently distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.[3]

-

Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is attached to a thermometer and immersed in a Thiele tube containing oil. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[3]

-

Reflux Method: The liquid is placed in a round-bottom flask with boiling chips and fitted with a condenser in a vertical position. The liquid is heated to a boil. A thermometer is placed so that it measures the temperature of the vapor that is refluxing. The stable temperature reading during active reflux is the boiling point.[3]

2. Density Determination

Density is the mass per unit volume of a substance.

-

Pycnometer Method: A pycnometer, a flask with a specific, known volume, is first weighed empty. It is then filled with the liquid, and any excess is removed. The filled pycnometer is weighed again. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid must be recorded as density is temperature-dependent.

-

Hydrometer Method: A hydrometer is a calibrated instrument used to measure the relative density of liquids. The liquid is placed in a graduated cylinder, and the hydrometer is gently lowered into the liquid until it floats freely. The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.

Visualizations

The following diagrams illustrate the logical relationship between the different forms of this compound and a general workflow for its physicochemical characterization.

Caption: Relationship between racemic and enantiomeric forms.

Caption: General workflow for physicochemical characterization.

References

The Solubility Profile of Ethyl 3-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 3-hydroxybutyrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the effective use of this compound in scientific applications.

Introduction to this compound

This compound is a chiral ester of 3-hydroxybutyric acid, a ketone body. It finds applications as a building block in the synthesis of various chiral compounds, including pharmaceuticals and biodegradable polymers. Its solubility is a critical physical property that influences its handling, formulation, and application in both laboratory and industrial settings. In the context of drug development, understanding the solubility of an excipient or a starting material like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in water and select organic solvents. It is important to note that while data for aqueous solubility is relatively well-defined, comprehensive quantitative information for a wide range of organic solvents is less available in the public domain.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 22.8 | ≥ 100 mg/mL | [1] |

| Water | 23 | 100 g/100 mL | [1] |

| Water | 25 | 159,200 mg/L (estimated) | [2] |

| Water | Not Specified | 299 g/L (predicted) | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [4] |

| Chloroform | Not Specified | Soluble | [5][6] |

| Methanol | Not Specified | Slightly Soluble | [7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments commonly used to ascertain the solubility of a liquid solute like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is measured.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a flask containing a precise volume of the desired solvent (e.g., water, ethanol, etc.).

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker bath. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solute, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is employed. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: Analyze the clear, saturated supernatant to determine the concentration of dissolved this compound. Suitable analytical techniques include:

-

Gas Chromatography (GC): A highly sensitive and specific method for volatile compounds like this compound. A calibration curve is prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore or can be derivatized.

-

UV-Vis Spectroscopy: Applicable if the solute has a distinct absorbance at a specific wavelength. A standard calibration curve is necessary.

-

Gas Chromatography (GC) for Quantification

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The amount of a substance is quantified by comparing its peak area to that of known standards.

Detailed Protocol:

-

Instrument Setup:

-

Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Injector: Set the injector temperature to ensure rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Oven Program: Develop a temperature program that provides good separation of the solute from any solvent peaks. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature appropriately (e.g., 280 °C).

-

-

Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the same fixed volume of the saturated solution (obtained from the shake-flask method) into the GC.

-

Concentration Determination: Using the peak area of this compound from the sample chromatogram, determine its concentration from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining the solubility of a liquid solute.

Role in Metabolic Pathways

While not a classical signaling molecule, this compound can influence metabolic pathways. Studies have shown that its administration can increase the levels of 3-hydroxybutyrate (3-HB) in serum and muscle tissue.[4] This elevation of a key ketone body can, in turn, promote the tricarboxylic acid (TCA) cycle and protein synthesis, thereby improving overall metabolic homeostasis.[4] In a preclinical model of cancer cachexia, this compound was observed to reduce inflammation, enhance antioxidant capacity, and alleviate skeletal muscle atrophy.[4] This suggests a therapeutic potential related to its metabolic effects.

The following diagram illustrates the metabolic conversion of this compound and its subsequent influence.

Caption: Metabolic influence of this compound administration.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, supported by available quantitative data and detailed experimental protocols. The high aqueous solubility and its solubility in DMSO are key characteristics for its application in biological and pharmaceutical research. Further research is warranted to establish a more comprehensive quantitative solubility profile in a broader range of organic solvents. The provided methodologies offer a robust framework for researchers to conduct their own solubility assessments, ensuring the reliable and effective use of this compound in their work.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 3-hydroxybutyrate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, experimental protocols, and structural assignments for this compound.

Chemical Structure and Overview

This compound (C₆H₁₂O₃) is an organic compound, specifically the ethyl ester of 3-hydroxybutyric acid.[1][2][3] Its structure consists of a four-carbon chain with a hydroxyl group at the third carbon and an ethyl ester group at the first carbon. This bifunctional nature makes it a valuable chiral building block in organic synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (ethyl) | 1.26 | Triplet | 7.1 | 3H |

| -CH₃ (butyrate) | 1.23 | Doublet | 6.2 | 3H |

| -CH₂- (ester) | 2.45 | Doublet of doublets | 16.3, 7.6 and 16.3, 6.6 | 2H |

| -OH | 3.22 (broad) | Singlet | - | 1H |

| -CH- | 4.16 | Multiplet | - | 1H |

| -OCH₂- (ethyl) | 4.14 | Quartet | 7.1 | 2H |

Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C H₃ (ethyl) | 14.0 |

| -C H₃ (butyrate) | 22.3 |

| -C H₂- (ester) | 42.7 |

| -OC H₂- (ethyl) | 60.6 |

| -C H- | 64.2 |

| -C =O (ester) | 172.9 |

Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][6]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[7]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[4]

-

Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the ¹H and ¹³C NMR signal assignments.

Caption: Structure of this compound with NMR assignments.

Generalized NMR Experimental Workflow

The following diagram outlines the logical workflow for the structural elucidation of a small organic molecule like this compound using NMR spectroscopy.

Caption: Generalized workflow for NMR-based structure elucidation.

References

- 1. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. ymdb.ca [ymdb.ca]

- 4. rsc.org [rsc.org]

- 5. This compound(35608-64-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(35608-64-1) 13C NMR spectrum [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Mass Spectrometry Fragmentation of Ethyl 3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ethyl 3-hydroxybutyrate. The information presented herein is intended to support researchers and scientists in identifying and characterizing this compound in various experimental settings. This guide includes quantitative data on major fragments, a detailed description of the fragmentation pathways, and a representative experimental protocol for its analysis.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the identification of the molecule. The quantitative data for the most significant fragments are summarized in the table below, compiled from publicly available spectral databases.[1][2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 132 | Low / Not Observed | [M]+• (Molecular Ion) |

| 117 | 36.20 | [M - CH₃]⁺ |

| 99 | 26.30 | [M - CH₃ - H₂O]⁺ or [M - OCH₂CH₃]⁺ |

| 88 | 39.20 | [CH₃CH(OH)CH₂CO]⁺ (Result of McLafferty-type rearrangement) |

| 87 | 99.99 | [M - OC₂H₅]⁺ |

| 70 | 86.70 | [CH₂=CH-C(OH)=CH₂]⁺• or [CH₃CH=CHCO]⁺ |

Note: Relative intensities can vary slightly depending on the instrument and experimental conditions.[1]

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) involves several characteristic pathways common to esters and alcohols, including alpha-cleavage and McLafferty-type rearrangements. The molecular ion ([C₆H₁₂O₃]⁺•, m/z 132) is often of low abundance or not observed.[3]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group. In this compound, this can occur at two primary locations:

-

Cleavage adjacent to the carbonyl group: Loss of the ethoxy radical (•OCH₂CH₃) results in the formation of the acylium ion at m/z 87 , which is often the base peak.[3]

-

Cleavage adjacent to the hydroxyl group: Loss of a methyl radical (•CH₃) from the 3-position leads to the fragment ion at m/z 117 .

McLafferty-type Rearrangement

A prominent fragmentation pathway for carbonyl compounds with available gamma-hydrogens is the McLafferty rearrangement. In this compound, a hydrogen atom from the hydroxyl group or the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral molecule and the formation of a radical cation. The peak at m/z 88 is attributed to a McLafferty-type rearrangement involving the transfer of a hydrogen from the hydroxyl group, followed by the loss of ethylene (C₂H₄).

Other Significant Fragmentations

-

The ion at m/z 99 can be formed through two possible pathways: the loss of a water molecule (H₂O) from the [M - CH₃]⁺ fragment or the loss of the ethoxy group (•OCH₂CH₃) from the molecular ion.

-

The fragment at m/z 70 likely arises from subsequent fragmentation of larger ions, potentially through the loss of water from the m/z 88 fragment or other complex rearrangements.

The proposed fragmentation pathway is visualized in the diagram below:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (for biological matrices):

-

For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard and 2 mL of ethyl acetate.

-

Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-200

Data Analysis

-

Acquire the mass spectra of the prepared standards and samples.

-

Identify the peak corresponding to this compound based on its retention time and the characteristic fragmentation pattern detailed in Section 1.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 87) against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

The experimental workflow is summarized in the diagram below:

References

The Subtle Contributor: A Technical Guide to the Natural Sources of Ethyl 3-Hydroxybutyrate in Wine and Spirits

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxybutyrate, a volatile ethyl ester, is a naturally occurring compound in fermented beverages that, despite its often sub-threshold concentrations, plays a role in the complexity of aroma and flavor profiles, particularly in wine. This technical guide delves into the origins of this compound in wine and spirits, detailing its formation pathways, quantifiable presence, and the analytical methodologies used for its detection and quantification.

Formation Pathways of this compound

The presence of this compound in wine and spirits is primarily a result of microbial metabolism during fermentation, followed by chemical reactions during aging. The principal microorganism responsible for its initial production is the yeast Saccharomyces cerevisiae.

Biosynthesis of the Precursor: 3-Hydroxybutyric Acid

The journey to this compound begins with the synthesis of its precursor acid, 3-hydroxybutyric acid, from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic steps within the yeast cell. Although primarily studied in the context of producing polyhydroxyalkanoates in engineered yeast, the initial steps are relevant to the formation of 3-hydroxybutyric acid in standard fermentation.

The key enzymatic reactions are:

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA C-acetyltransferase .

-

Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (S)-3-hydroxybutyryl-CoA. This step is catalyzed by an acetoacetyl-CoA reductase .

-

Hydrolysis to 3-Hydroxybutyric Acid: Finally, (S)-3-hydroxybutyryl-CoA is hydrolyzed to release (S)-3-hydroxybutyric acid. This is facilitated by a 3-hydroxybutyryl-CoA thioesterase .

Biosynthesis of 3-Hydroxybutyric Acid in Yeast.

Esterification: Formation of this compound

Once 3-hydroxybutyric acid is present in the fermented beverage, it can undergo esterification with ethanol to form this compound. This reaction can occur both enzymatically during fermentation and chemically during the aging process.

-

Enzymatic Esterification: During fermentation, yeast esterases can catalyze the formation of this compound.

-

Chemical Esterification: In the acidic environment of wine and spirits, and in the presence of abundant ethanol, 3-hydroxybutyric acid can slowly esterify over time.[1] This chemical esterification is a significant contributor to the increase in this compound concentrations observed during the aging of red wines.[1]

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the type of beverage, the fermentation conditions, and the extent of aging.

Wine

In wine, this compound is generally found at higher levels in red varieties compared to white varieties of the same age.[2] Aging has a notable impact on its concentration, particularly for the R-enantiomer in red wines.[2]

| Wine Type | Average Total Concentration (µg/L) | Enantiomeric Ratio (S/R) | Notes |

| Red Wine (Aged) | ~450 (± 150) | ~75:25 (± 13) | R-form levels tend to increase gradually during aging.[2] |

| White Wine | Generally lower than red wines | Not specified | Levels are typically lower than in red wines of a comparable age.[2] |

Spirits